2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
説明
This compound features a pyrazol-3-one core substituted at position 2 with a 4-chlorophenyl group, at position 4 with an azo-linked 4-chloro-2-(trifluoromethyl)phenyl group, and at position 5 with a methyl group. The trifluoromethyl and chloro substituents enhance lipophilicity, influencing bioavailability and intermolecular interactions .
特性
CAS番号 |
67923-41-5 |
|---|---|
分子式 |
C17H11Cl2F3N4O |
分子量 |
415.2 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-9-15(16(27)26(25-9)12-5-2-10(18)3-6-12)24-23-14-7-4-11(19)8-13(14)17(20,21)22/h2-8,15H,1H3 |
InChIキー |
XBOFPBRUOXECDR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)C(F)(F)F)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
生物活性
The compound 2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its molecular formula . The structure includes a pyrazole core substituted with chlorophenyl and trifluoromethyl groups, which are known to influence biological activity.
Biological Activity Overview
- Anti-inflammatory Properties : Recent studies indicate that similar pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit nitric oxide (NO) production and the release of pro-inflammatory cytokines in microglial cells, suggesting a potential neuroprotective role in conditions like Parkinson's disease .
- Antibacterial Activity : Pyrazole derivatives have demonstrated antibacterial properties against various pathogens. Research indicates that modifications in the pyrazole structure can enhance their efficacy against resistant bacterial strains .
- Antitumor Activity : Some studies suggest that pyrazole derivatives may possess antitumor properties, potentially by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways .
The biological activities of the compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation:
- Inhibition of NF-kB Pathway : Similar compounds have been reported to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses and cancer progression. This inhibition leads to reduced expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Modulation of Cytokine Release : The compound may also affect the secretion of various cytokines, thereby altering immune responses and contributing to its anti-inflammatory effects.
Case Study 1: Neuroprotection in Parkinson's Disease
A study involving a structurally related pyrazole compound demonstrated significant neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes, indicating potential therapeutic applications for neurodegenerative disorders .
Case Study 2: Antibacterial Efficacy
In vitro assays conducted on several pyrazole derivatives revealed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results highlighted the importance of specific substitutions on the pyrazole ring for enhancing antibacterial potency .
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazol-3-one Derivatives
- (4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (): Molecular Weight: 365.739 vs. ~418.8 (estimated for target compound). Key Differences: Lacks the azo group; instead, it has an (4-chlorophenyl)amino methylene substituent at position 3. The trifluoromethyl group at position 5 enhances hydrophobicity, similar to the target compound. Applications: Potential as a bioactive agent due to halogen and trifluoromethyl motifs .
- 4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one (): Structure: Benzylidene group at position 4 instead of azo-linked aryl. Crystallography: Monoclinic P2₁/c space group with dihedral angles influenced by C–H⋯N and π-π interactions. Weak interactions stabilize the crystal lattice, a feature likely shared with the target compound .
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one ():
Halogen and Trifluoromethyl Substituent Effects
- Isostructural Chloro/Bromo Derivatives (): Compounds 4 and 5: Differ only in halogen (Cl vs. Br). Crystal Packing: Identical triclinic P̄1 symmetry but adjusted intermolecular contacts for halogen size. The target compound’s trifluoromethyl group may introduce steric effects absent in these derivatives .
Pharmacological Potential vs. Pyridine/Thiadiazole Analogues
- Pyridine Derivatives (): CYP51 Inhibition: Pyridine-based UDO and UDD inhibit Trypanosoma cruzi via non-azolic CYP51 targeting. The target compound’s azo group may limit similar enzyme interactions but could offer alternative mechanisms .
- Thiadiazole-Containing Pyrazolones (): Structure: 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene) substituent. Bioactivity: Thiadiazole rings are associated with antimicrobial properties. The target compound’s azo group may substitute this role in binding interactions .
Structural and Computational Insights
Crystallographic and DFT Analysis
- Crystal Packing : Weak interactions (C–H⋯Cl, C–H⋯O, π-π) dominate in pyrazolone derivatives (e.g., ). The target compound’s azo group may introduce additional dipole interactions .
- DFT Studies ():
- HOMO-LUMO Gaps : Calculated for 4-benzylidene derivatives (ΔE = ~4 eV), indicating charge transfer capabilities. The target’s azo group could lower this gap, enhancing reactivity .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one?
The synthesis typically involves multi-step organic reactions, including:
- Diazotization and coupling : Formation of the azo (-N=N-) linkage via diazonium salt intermediates under controlled acidic conditions (e.g., HCl/NaNO₂) .
- Pyrazolone ring formation : Cyclization of hydrazine derivatives with β-keto esters or amides, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., ethanol or DMF) .
- Purification : Use of column chromatography or recrystallization from ethanol/water mixtures to isolate the final product.
Key considerations : Optimize reaction time and solvent polarity to minimize side products like regioisomers or unreacted intermediates .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and aromatic substituent positions .
- X-ray crystallography : Single-crystal analysis (e.g., SHELX-97 or SHELXL) to resolve bond lengths, angles, and intermolecular interactions. Example: Mean C–C bond length precision of 0.013 Å achieved in related pyrazolone derivatives .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, N=N at ~1450 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Cross-validation : Combine NMR, X-ray, and computational methods (e.g., Multiwfn for electron density topology analysis) to confirm bond orders and electronic environments .
- Data-to-parameter ratio : Ensure a ratio >14:1 in X-ray studies to reduce overfitting. For example, a ratio of 20.2 was critical in resolving a pyrazole derivative’s torsion angles .
- Software validation : Use WinGX to cross-check refinement metrics (e.g., R-factor <0.08) and validate anisotropic displacement parameters .
Advanced: What computational methods are effective for analyzing the electronic properties of this compound?
- Multiwfn : Perform wavefunction analysis to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions (e.g., azo group’s electron-deficient character) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For structurally similar compounds, gaps of ~4 eV correlate with stability under oxidative conditions .
- Topological analysis : Quantify bond critical points (BCPs) to assess bond strength, particularly for the azo linkage and pyrazolone ring .
Advanced: How can isomerism during synthesis be controlled or characterized?
- Chromatographic monitoring : Use TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water) to separate and identify regioisomers .
- Reaction condition tuning : Adjust pH (e.g., mildly acidic conditions) to favor the desired azo coupling regiochemistry .
- Crystallographic differentiation : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to distinguish isomers, as seen in pyrazole-thiophene hybrids .
Advanced: What strategies optimize crystal structure refinement for compounds with heavy atoms (e.g., Cl, CF₃)?
- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts, achieving R-factors <0.08 .
- SHELXL refinement : Use TWIN/BASF commands to handle twinning in crystals with high Z′ values .
- Displacement parameter constraints : Apply ISOR/DFIX restraints for trifluoromethyl groups to mitigate disorder .
Advanced: How can researchers design bioactivity assays for this compound given its structural complexity?
- Targeted assays : Prioritize enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential) based on pyrazolone’s known pharmacophore interactions .
- Cell-based validation : Use cytotoxicity assays (e.g., MTT) with IC₅₀ calculations, ensuring DMSO concentrations <0.1% to avoid solvent interference .
- Molecular docking : Simulate binding modes with proteins (e.g., TNF-α) using AutoDock Vina, validating with experimental IC₅₀ data .
Advanced: What analytical workflows address stability challenges in solution-phase studies?
- Degradation profiling : Use LC-MS to identify hydrolysis byproducts (e.g., cleavage of the azo bond in aqueous buffers at pH >7) .
- Solvent selection : Prefer DMSO over ethanol for stock solutions to enhance solubility and reduce aggregation .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the azo group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
